(Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: is a complex organic compound that features a unique fusion of benzofuran, oxazine, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Oxazine Ring Formation: The oxazine ring can be introduced via a condensation reaction involving an amine and a carbonyl compound.
Pyridine and Thiophene Substituents: The pyridine and thiophene groups can be attached through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran moieties.
Reduction: Reduction reactions can target the oxazine ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, (Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of (Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-8-(pyridin-4-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: Similar structure but with a furan ring instead of a thiophene ring.
(Z)-8-(pyridin-4-ylmethyl)-2-(phenylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
Uniqueness
The uniqueness of (Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one lies in its combination of heterocyclic rings, which can confer distinct electronic, steric, and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(21(16)26-19(20)10-15-2-1-9-27-15)12-23(13-25-18)11-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRUCKGLWPFCFW-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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